molecular formula C8H15N3O2 B2437859 3-oxo-N-propylpiperazine-1-carboxamide CAS No. 1250560-56-5

3-oxo-N-propylpiperazine-1-carboxamide

Cat. No. B2437859
CAS RN: 1250560-56-5
M. Wt: 185.227
InChI Key: WVGDDVGENXBYNB-UHFFFAOYSA-N
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Description

“3-oxo-N-propylpiperazine-1-carboxamide” likely refers to a compound that contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and also has a propyl (three carbon) group and an amide group attached to it. The “3-oxo” indicates the presence of a carbonyl group (C=O) at the third position of the propyl chain .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a propyl-containing compound in the presence of a suitable catalyst or under specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a propyl group, and an amide group. The presence of the carbonyl group would add polarity to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, and the carbonyl group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Poly(amido-amine) Endosomolytic Polymers

Research into poly(amido-amine)s (PAAs) that carry ter-amino groups and a carboxyl group per repeating unit revealed their potential in creating nontoxic endosomolytic polymers. These polymers, prepared through hydrogen-transfer polyaddition, exhibit pH-dependent hemolysis, suggesting their utility in targeted drug delivery mechanisms, where the acidic environment of the endosome could trigger the release of therapeutic agents (Ferruti et al., 2000).

Functional Uroselective Alpha 1-Adrenoceptor Antagonists

In the development of uroselective alpha 1-adrenoceptor antagonists, novel arylpiperazines have been identified. These compounds exhibit selective antagonism by functional in vitro screening and have implications for treating conditions related to the human lower urinary tract. The structural affinity of these compounds is sensitive to the size and electronic features of the arylpiperazine portion, demonstrating the chemical versatility and potential therapeutic applications of N-arylpiperazinyl derivatives (Elworthy et al., 1997).

Antimicrobial and Biological Activity

A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has shown that these compounds, containing various heterocyclic nuclei, possess antimicrobial, antilipase, and antiurease activities. This suggests their potential as lead compounds for developing new antimicrobial agents with specific enzyme inhibition properties (Başoğlu et al., 2013).

Catalytic Aminocarbonylation and Synthesis of N-substituted Nicotinamide Derivatives

The catalytic aminocarbonylation of iodo-heteroaromatics using primary and secondary amines has been investigated for the synthesis of N-substituted nicotinamide and related compounds. These findings offer insights into the synthesis of compounds of potential biological importance, including those related to N-alkyl/aryl-carboxamides, through simple and double carbon monoxide insertions (Takács et al., 2007).

Synthesis of Macrocyclic Lactones via Activated Carboxylates

Oxazoles have been used as precursors for activated carboxylates through photooxygenation, facilitating the synthesis of macrocyclic lactones. This approach, leveraging the mild conditions of photooxygenation, has been applied in the synthesis of significant compounds like recifeiolide, demonstrating the utility of activated carboxylates in organic synthesis (Wasserman et al., 1981).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperazine derivatives have been found to have biological activity, including antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Piperazine derivatives are of significant interest in pharmaceutical research, and there is potential for the development of new compounds with improved properties. Future research could focus on exploring the biological activity of this compound and optimizing its properties for specific applications .

properties

IUPAC Name

3-oxo-N-propylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-3-10-8(13)11-5-4-9-7(12)6-11/h2-6H2,1H3,(H,9,12)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGDDVGENXBYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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